2-(Aminomethyl)-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride
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Overview
Description
2-(Aminomethyl)-1’-methyl-[1,3’-bipyrrolidin]-2’-one dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group and a bipyrrolidinone core. It is often used in research settings due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1’-methyl-[1,3’-bipyrrolidin]-2’-one dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable bipyrrolidinone derivative with an aminomethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1’-methyl-[1,3’-bipyrrolidin]-2’-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted compounds.
Scientific Research Applications
2-(Aminomethyl)-1’-methyl-[1,3’-bipyrrolidin]-2’-one dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1’-methyl-[1,3’-bipyrrolidin]-2’-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bipyrrolidinone core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)benzimidazole dihydrochloride
- 2-(Aminomethyl)pyrrolidine dihydrochloride
Uniqueness
2-(Aminomethyl)-1’-methyl-[1,3’-bipyrrolidin]-2’-one dihydrochloride is unique due to its bipyrrolidinone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H21Cl2N3O |
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Molecular Weight |
270.20 g/mol |
IUPAC Name |
3-[2-(aminomethyl)pyrrolidin-1-yl]-1-methylpyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C10H19N3O.2ClH/c1-12-6-4-9(10(12)14)13-5-2-3-8(13)7-11;;/h8-9H,2-7,11H2,1H3;2*1H |
InChI Key |
VKGKHOHIELDBNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)N2CCCC2CN.Cl.Cl |
Origin of Product |
United States |
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